Superior Potency for CDK1/cyclin B and CDK5/p35 Compared to the Parent Compound Olomoucine
N9-Isopropylolomoucine demonstrates significantly increased inhibitory potency for CDK1/cyclin B and CDK5/p35 relative to its parent molecule, olomoucine. The specific IC50 values for N9-Isopropylolomoucine against these targets are 2 µM and 3 µM, respectively . In contrast, olomoucine is reported to have an IC50 of 7 µM against Cdc2/Cyclin B (the homologous kinase complex) . This represents a quantifiable increase in target engagement efficiency.
| Evidence Dimension | Inhibitory Potency (IC50) for CDK1/cyclin B complex |
|---|---|
| Target Compound Data | IC50 = 2 µM |
| Comparator Or Baseline | Olomoucine: IC50 = 7 µM |
| Quantified Difference | 3.5-fold more potent |
| Conditions | In vitro kinase assay using purified enzyme. |
Why This Matters
This increased potency allows for lower working concentrations in cell-based assays, which can reduce the risk of off-target effects and cytotoxicity associated with higher doses of the parent compound.
